molecular formula C25H19NO7 B2984437 Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate CAS No. 951956-60-8

Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate

Cat. No.: B2984437
CAS No.: 951956-60-8
M. Wt: 445.427
InChI Key: AJCCBSCIKJECBU-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate is a synthetic compound featuring a chromen-4-one (coumarin) core substituted with a methoxy group at position 6. The structure integrates a benzoate ester linked via a carbonylamino group to a phenyl ring, which is further connected to the coumarin moiety through an ether bond. Coumarin derivatives are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties .

Properties

IUPAC Name

methyl 2-[[4-(7-methoxy-4-oxochromen-3-yl)oxybenzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO7/c1-30-17-11-12-19-21(13-17)32-14-22(23(19)27)33-16-9-7-15(8-10-16)24(28)26-20-6-4-3-5-18(20)25(29)31-2/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCCBSCIKJECBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate involves multiple steps. One common method includes the reaction of 7-methoxy-4-oxochromen-3-yl with 4-hydroxybenzoic acid, followed by esterification with methanol. The reaction conditions typically involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in : Quinoline Derivatives

The compounds in (C1–C7) share a benzoate ester framework but diverge in their heterocyclic cores and substituents. For example:

  • C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate): Contains a quinoline ring substituted with a 4-methoxyphenyl group and a piperazine linker.
  • Target Compound: Replaces the quinoline-piperazine system with a coumarin-ether-phenyl backbone.

Key Structural Differences :

Heterocyclic Core: Quinoline (C1–C7) vs. chromen-4-one (target). Quinolines are nitrogen-containing heterocycles with distinct electronic profiles, while coumarins are oxygen-containing and often fluorescent.

Linker Groups: Piperazine in C1–C7 vs. carbonylamino-phenyl-ether in the target. Piperazine enhances solubility and flexibility, whereas rigid ether linkages may reduce conformational freedom.

Substituent Effects: Methoxy groups in both C6 and the target compound could improve solubility, but their positions (quinoline vs. coumarin) alter electronic distribution.

Hypothetical Property Comparison
Property Quinoline Derivatives (C1–C7) Target Coumarin Derivative
Solubility Moderate (piperazine enhances solubility) Likely lower (rigid structure)
Bioactivity Anticancer, antimicrobial (quinoline) Potential anticoagulant (coumarin-based)
Stability Stable under acidic conditions Photodegradation risk (coumarin)
Synthetic Complexity Moderate (piperazine coupling) High (multi-step coumarin functionalization)

Biological Activity

Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a chromone ring, which is often associated with various biological activities. The presence of this chromone moiety suggests potential antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Biological Activities

1. Anti-inflammatory Properties
Preliminary studies indicate that this compound may modulate several signaling pathways involved in inflammation. It has been shown to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various cellular models. The compound's ability to interact with enzymes involved in inflammatory responses further supports its potential as an anti-inflammatory agent .

2. Anticancer Effects
Research has highlighted the compound's anticancer potential through its ability to induce apoptosis in cancer cells and inhibit tumor growth. Molecular docking studies suggest that it effectively binds to targets associated with cancer progression, including certain kinases and transcription factors . In vitro assays have demonstrated that the compound can reduce cell viability in various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies.

The biological activity of this compound is believed to stem from its ability to modulate multiple cellular pathways:

  • Oxidative Stress Modulation : The antioxidant properties attributed to the chromone structure may help mitigate oxidative stress, which is a contributing factor in many diseases, including cancer and inflammatory disorders.
  • Inhibition of Pro-inflammatory Pathways : By targeting specific enzymes and transcription factors involved in inflammation, the compound may downregulate the expression of inflammatory mediators .

Case Studies

Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of similar compounds, it was found that derivatives with chromone structures significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This compound was hypothesized to exhibit similar effects based on its structural characteristics .

Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of related compounds demonstrated that those with similar structural motifs could inhibit proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis. The specific pathways affected by this compound remain to be fully elucidated but warrant further exploration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-{[4-(7-methoxy-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzoate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Use carbodiimide-based reagents (e.g., EDC or DCC) to form amide bonds between the benzoate and chromen-4-one moieties .
  • Protection/deprotection strategies : Methoxy groups may require temporary protection (e.g., using tert-butyldimethylsilyl ethers) during synthesis to prevent side reactions .
  • Chromen-4-one synthesis : Cyclization of substituted phenols with β-keto esters under acidic conditions .
    • Validation : Confirm reaction completion via TLC and intermediate characterization by 1H^1H-NMR.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy :
  • 1H^1H- and 13C^{13}C-NMR to verify substituent positions and coupling efficiency .
  • IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups.
  • Chromatography : HPLC with UV detection (λ ~270–320 nm) to assess purity (>95%) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D NMR techniques : Employ HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly for overlapping signals in aromatic regions .
  • X-ray crystallography : Single-crystal analysis provides definitive confirmation of stereochemistry and hydrogen-bonding networks .
  • Computational modeling : Compare experimental 1H^1H-NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Q. What strategies optimize yield in the final coupling step of the synthesis?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reagent solubility and reaction kinetics .
  • Catalysis : Add 1–5 mol% DMAP to accelerate amide bond formation .
  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., ester hydrolysis) .
    • Troubleshooting : If yields are <50%, purify intermediates via column chromatography (SiO2_2, hexane/EtOAc gradient) .

Q. How do electronic effects of substituents influence the compound’s reactivity in biological assays?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies :
  • Modify the methoxy group at position 7 to assess its role in π-π stacking with target enzymes .
  • Replace the chromen-4-one moiety with quinoline analogs to evaluate electronic effects on binding affinity .
  • Computational analysis : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinases or cytochrome P450 enzymes .

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Methodological Answer :

  • Purity verification : Use LC-MS to confirm consistency (>98% purity) across batches .
  • Bioassay controls : Include positive/negative controls (e.g., known kinase inhibitors) to normalize activity measurements .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for variability in triplicate experiments .

Contradiction Analysis

Q. Conflicting reports on solubility in polar vs. nonpolar solvents: How to validate?

  • Methodological Answer :

  • Solubility screening : Test in DMSO (polar aprotic), methanol (polar protic), and dichloromethane (nonpolar) at 1–10 mg/mL.
  • Dynamic light scattering (DLS) : Detect aggregation in poorly solubilized batches .
  • Reference literature : Cross-check with structurally similar chromen-4-one derivatives for expected solubility trends .

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